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Compound of Interest

Compound Name: Delavinone

Cat. No.: B15587089

Introduction

Delavinone, a compound derived from peimine, has demonstrated significant anti-cancer
properties, particularly in colorectal cancer (CRC).[1] Its mechanism of action involves the
induction of oxidative stress and a specific form of programmed cell death known as
ferroptosis.[1] A key event in Delavinone-induced ferroptosis is the accumulation of lipid
reactive oxygen species (lipid ROS), which leads to oxidative damage of cellular membranes
and ultimately, cell death.[1][2] Therefore, the accurate measurement of lipid ROS is crucial for
researchers, scientists, and drug development professionals studying the efficacy and
mechanism of Delavinone. These application notes provide detailed protocols for quantifying
lipid ROS in cells treated with Delavinone.

Mechanism of Action: Delavinone and Lipid ROS

Delavinone exerts its pro-ferroptotic effects by targeting the Protein Kinase C delta (PKCJ)-
Nrf2 signaling pathway.[1] Specifically, Delavinone inhibits the kinase activity of PKCd, which
in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This
inhibition of Nrf2 phosphorylation impedes its nuclear translocation, leading to a decrease in
the expression of downstream antioxidant genes, including those involved in glutathione (GSH)
synthesis.[1] The resulting depletion of GSH compromises the cell's antioxidant defense
system, particularly the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that
detoxifies lipid peroxides.[1][3] The inhibition of the PKC&/Nrf2/GPX4 axis by Delavinone leads
to a significant accumulation of lipid ROS, triggering ferroptosis in cancer cells.[1]
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Caption: Delavinone inhibits PKC9, leading to reduced Nrf2 activity, GSH depletion, and
subsequent lipid ROS accumulation, ultimately triggering ferroptosis.

Quantitative Data Summary

The following table summarizes the quantitative effects of Delavinone on markers of lipid
peroxidation and related factors in colorectal cancer cells.

Delavinone
Parameter . . Fold Change
Cell Line Concentration Reference
Measured vs. Control
(UM)
Lipid ROS Levels HCT116 5 ~2.5 [1]
SW480 5 ~2.0 [1]
Malondialdehyde
(MDA) HCT116 5 ~2.0 [1]
Accumulation
SW480 5 ~1.8 [1]
Glutathione
] HCT116 5 ~0.5 [1]
(GSH) Depletion
SW480 5 ~0.6 [1]
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Experimental Protocols

Protocol 1: Measurement of Lipid ROS using C11-
BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid
peroxidation in Delavinone-treated cells. This ratiometric probe shifts its fluorescence emission
from red to green upon oxidation, allowing for a quantitative assessment of lipid ROS.

Materials:

e C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
» Delavinone

e Cell culture medium (e.g., DMEM, RPMI-1640)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

o Black, clear-bottom 96-well plates

o Fluorescence microscope or flow cytometer
Procedure:

o Cell Seeding: Seed the cells of interest (e.g., HCT116, SW480) in a black, clear-bottom 96-
well plate at a density of 1 x 10% cells per well. Allow the cells to adhere overnight in a
humidified incubator at 37°C with 5% COx-.

o Delavinone Treatment: The following day, treat the cells with varying concentrations of
Delavinone (e.g., 0, 1, 2.5, 5, 10 uM) for the desired time period (e.g., 24 hours). Include a
vehicle control (e.g., DMSO).
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e Probe Loading:

o Prepare a 2.5 pM working solution of C11-BODIPY 581/591 in pre-warmed serum-free cell

culture medium.

o Remove the medium containing Delavinone from the wells and wash the cells once with
warm PBS.

o Add 100 pL of the C11-BODIPY 581/591 working solution to each well.

o Incubate the plate for 30 minutes at 37°C, protected from light.
e Washing: Remove the probe solution and wash the cells twice with warm PBS.
e Image Acquisition/Flow Cytometry:

o Fluorescence Microscopy: Add 100 pL of PBS to each well. Acquire images using a
fluorescence microscope with filters for both the oxidized (green, ~510 nm) and reduced

(red, ~590 nm) forms of the probe.

o Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with complete medium,
and centrifuge. Resuspend the cell pellet in PBS. Analyze the cells using a flow cytometer,
detecting the green and red fluorescence signals.

o Data Analysis:

o For microscopy, quantify the fluorescence intensity of the green and red channels in
multiple fields of view for each condition. Calculate the ratio of green to red fluorescence

intensity as a measure of lipid peroxidation.

o For flow cytometry, determine the geometric mean fluorescence intensity for both the
green and red channels. Calculate the ratio of green to red fluorescence.

Experimental Workflow for Lipid ROS Measurement
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Caption: Workflow for measuring lipid ROS in Delavinone-treated cells using a fluorescent
probe.

Protocol 2: Measurement of Malondialdehyde (MDA)
using the Thiobarbituric Acid Reactive Substances
(TBARS) Assay

The TBARS assay is a well-established method for measuring lipid peroxidation by detecting
malondialdehyde (MDA), a byproduct of lipid breakdown.[4][5]

Materials:

Delavinone-treated and control cell pellets

o RIPA buffer or other suitable lysis buffer

o BCA Protein Assay Kit

» Thiobarbituric Acid (TBA)

» Trichloroacetic Acid (TCA)

o Butylated Hydroxytoluene (BHT)

o Malondialdehyde (MDA) standard

o Spectrophotometer or microplate reader

Procedure:

¢ Cell Lysate Preparation:

o Harvest Delavinone-treated and control cells and wash with cold PBS.

o Lyse the cell pellets in RIPA buffer containing protease inhibitors on ice for 30 minutes.

o Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
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o Collect the supernatant and determine the protein concentration using a BCA assay.

e TBARS Reaction:

o Prepare a TBARS reagent solution containing TBA, TCA, and an antioxidant like BHT to
prevent further oxidation during the assay. A typical solution might be 0.375% TBA, 15%
TCAin 0.25 N HCI.

o To 100 pL of cell lysate (normalized for protein concentration), add 200 uL of the TBARS
reagent.

o Prepare a standard curve using known concentrations of MDA.

¢ |ncubation and Measurement:

o

Incubate the samples and standards at 95°C for 20 minutes.

Cool the tubes on ice for 5 minutes.

[¢]

[¢]

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

[e]

Transfer 200 pL of the supernatant to a 96-well plate.

o

Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.

o Data Analysis:

[¢]

Subtract the blank reading from all samples and standards.

[e]

Generate a standard curve by plotting the absorbance of the MDA standards versus their
concentration.

[e]

Determine the concentration of MDA in the cell lysates from the standard curve.

o

Express the results as nmol of MDA per mg of protein.

Conclusion
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The protocols outlined in these application notes provide robust methods for quantifying lipid
ROS in cells treated with Delavinone. The choice of method may depend on the specific
experimental question and available equipment. The C11-BODIPY assay offers a sensitive and
dynamic measurement of lipid peroxidation in living cells, while the TBARS assay provides a
well-established endpoint measurement of a key lipid peroxidation byproduct. Accurate
measurement of lipid ROS is essential for elucidating the mechanism of Delavinone's anti-
cancer activity and for the development of novel therapies targeting ferroptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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